4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
Description
4-((1H-Benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a heterocyclic compound featuring a benzimidazole core linked to a dimethylpiperazine-sulfonamide moiety. The benzimidazole group is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The dimethylpiperazine-sulfonamide component enhances solubility and modulates pharmacokinetic properties, making the compound a candidate for therapeutic applications.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-17(2)22(20,21)19-9-7-18(8-10-19)11-14-15-12-5-3-4-6-13(12)16-14/h3-6H,7-11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIABIQHDVGVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions . The resulting benzimidazole is then functionalized to introduce the sulfonamide group and the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with different functional groups, while substitution reactions could introduce new substituents at various positions on the benzimidazole or piperazine rings.
Scientific Research Applications
Synthesis Overview
- Formation of Benzimidazole Core : The initial step involves the reaction of ortho-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole structure.
- Sulfonamide Formation : Subsequent reactions introduce sulfonamide groups through nucleophilic substitution reactions.
- Final Modifications : The introduction of piperazine and dimethyl groups finalizes the structure, enhancing solubility and biological activity.
Antimicrobial Activity
Research indicates that derivatives of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide exhibit potent antimicrobial properties against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
A study evaluated multiple synthesized derivatives against standard microorganisms. The results demonstrated significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N2 | 1.40 | Staphylococcus aureus |
| N3 | 1.40 | Escherichia coli |
| N4 | 2.60 | Klebsiella pneumoniae |
The presence of nitro and halo substituents was linked to enhanced antimicrobial efficacy, suggesting structural modifications can optimize activity .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, exhibiting promising results in inhibiting cell proliferation.
Case Study: Anticancer Screening
In vitro tests against human colorectal cancer cell lines (HCT116) revealed that certain derivatives had lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard (5-FU) | 9.99 | HCT116 |
These findings indicate that modifications in the chemical structure can lead to compounds with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Key Observations:
Benzimidazole vs.
Sulfonamide Linkage : The sulfonamide group in the target compound and analogs (e.g., ) contributes to hydrogen bonding with biological targets, a feature critical for kinase inhibition .
Biological Activity
The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a piperazine derivative that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a benzimidazole moiety and a sulfonamide group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing benzimidazole and piperazine moieties. The compound has shown significant antibacterial activity against various strains, particularly Escherichia coli (E. coli) and other gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.5 µg/mL |
| Other Piperazine Derivatives | E. coli | 0.8 µg/mL |
| 1,3,4-Thiadiazole Derivatives | E. coli | 0.04 µM |
The compound's activity is attributed to its ability to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis and metabolic processes .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. It has demonstrated cytotoxic effects, particularly against breast cancer and lung cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.3 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.7 | Disruption of microtubule formation |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and the disruption of the cell cycle .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). The inhibition of these enzymes is crucial for developing treatments for conditions like glaucoma and certain types of cancer.
Table 3: Inhibition of Carbonic Anhydrase Isoforms
| Isoform | Ki (µM) | Selectivity |
|---|---|---|
| hCA I | >100 | Non-selective |
| hCA II | 5.2 | Selective towards hCA II |
| hCA IX | 10.5 | Moderate selectivity |
The selectivity for hCA II over other isoforms suggests potential therapeutic applications in treating diseases where this isoform is overexpressed .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
-
Study on E. coli Inhibition :
- A study demonstrated that the compound significantly reduced bacterial load in infected models, suggesting its potential as an antibacterial agent.
-
Anticancer Efficacy :
- In vitro studies showed that treatment with the compound led to a marked decrease in viability in breast cancer cells, with subsequent in vivo studies confirming tumor regression in xenograft models.
-
Enzyme Inhibition :
- Molecular docking studies indicated strong binding affinity to carbonic anhydrase active sites, correlating with experimental inhibition data.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide, and how do reaction conditions influence yield?
- Answer: The synthesis typically involves coupling a benzimidazole precursor with a functionalized piperazine-sulfonamide moiety. For example, microwave-assisted reactions using sulfuryl chloride and DMF as a catalyst under controlled temperatures (e.g., 80°C) can enhance reaction efficiency, as seen in analogous benzimidazole-piperazine derivatives . Solvent selection (e.g., DMF or acetonitrile) and stoichiometric ratios of reagents (e.g., 1:1.5 for amine coupling) are critical for optimizing yields. Purification via column chromatography (e.g., chloroform:methanol 3:1) and crystallization from diethyl ether are standard methods .
Q. How can structural confirmation of the target compound be achieved using spectroscopic techniques?
- Answer: Key techniques include:
- 1H/13C-NMR : To confirm the integration of benzimidazole protons (δ 7.0–8.5 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm) .
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfonamide and benzimidazole moieties .
- XRPD/TGA-DSC : For assessing crystallinity and thermal stability, particularly for salt forms .
Q. What are the standard purity assessment protocols for this compound?
- Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, alongside elemental analysis (CHNS) to validate theoretical vs. experimental compositions (±0.3% tolerance) .
Advanced Research Questions
Q. What challenges arise in optimizing regioselectivity during benzimidazole-piperazine coupling, and how can they be addressed?
- Answer: Competing reactions at the benzimidazole N1 vs. C2 positions can occur. Using bulky directing groups (e.g., methyl or phenyl) on the benzimidazole precursor or employing transition metal catalysts (e.g., Pd-mediated cross-coupling) can enhance regiocontrol . Kinetic studies under varying temperatures (e.g., 25°C vs. 80°C) may also identify selectivity trends .
Q. How do structural modifications (e.g., substituents on benzimidazole or piperazine) impact biological activity in receptor-binding assays?
- Answer: For example:
- Benzimidazole substitutions : Electron-withdrawing groups (e.g., Cl, NO2) at the 5/6 positions enhance binding to histamine H1/H4 receptors, as shown in dual-ligand studies .
- Piperazine modifications : N-Methylation reduces basicity, potentially altering membrane permeability, while sulfonamide groups improve solubility and target affinity .
- Contradictions : Conflicting bioactivity data may arise from assay conditions (e.g., cell type, incubation time) or impurities in test compounds .
Q. What computational methods are effective for predicting the compound’s binding mode to therapeutic targets (e.g., enzymes or GPCRs)?
- Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with targets like dopamine D3 receptors or acetylcholinesterase. Key parameters include:
- Ligand preparation : Protonation states at physiological pH (e.g., sulfonamide deprotonation).
- Binding energy scoring : MM/GBSA or free-energy perturbation (FEP) for affinity predictions .
- Experimental validation via SAR studies (e.g., IC50 shifts with structural analogs) is critical .
Q. How can discrepancies in thermal stability data between TGA-DSC and XRPD be resolved?
- Answer: Discrepancies may stem from polymorphic forms or hydration states. Strategies include:
- Controlled recrystallization : Using solvents like ethanol or methanol to isolate specific polymorphs .
- Variable-temperature XRD : To monitor phase transitions and confirm amorphous vs. crystalline content .
Q. What strategies mitigate byproduct formation during sulfonamide coupling?
- Answer: Common byproducts (e.g., over-sulfonated species) can be minimized by:
- Stepwise addition : Slow introduction of sulfonating agents (e.g., SOCl2) at 0°C.
- Scavenger resins : Use of polymer-bound amines to trap excess reagents .
- In-line monitoring : FT-IR or Raman spectroscopy to track reaction progress in real-time .
Methodological Notes
- Synthesis Optimization : Prioritize microwave-assisted methods for reduced reaction times and improved yields .
- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to ensure structural integrity .
- Biological Assays : Include positive controls (e.g., known receptor antagonists) and replicate experiments to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
